molecular formula C17H13ClN2O4 B2353934 3-(2-(4-Chlorophenoxy)acetamido)benzofuran-2-carboxamide CAS No. 477294-63-6

3-(2-(4-Chlorophenoxy)acetamido)benzofuran-2-carboxamide

Cat. No.: B2353934
CAS No.: 477294-63-6
M. Wt: 344.75
InChI Key: MDDMGNISIKLZNF-UHFFFAOYSA-N
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Description

3-(2-(4-Chlorophenoxy)acetamido)benzofuran-2-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Chlorophenoxy)acetamido)benzofuran-2-carboxamide typically involves the following steps:

    Formation of 4-Chlorophenoxyacetic Acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 4-chlorophenoxyacetic acid is then reacted with 2-aminobenzofuran-2-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Chlorophenoxy)acetamido)benzofuran-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-(2-(4-Chlorophenoxy)acetamido)benzofuran-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(2-(4-Chlorophenoxy)acetamido)bicyclo[1.1.1]pentan-1-yl)-2-cyclobutane-1-carboxamide: This compound is similar in structure but contains a bicyclo[1.1.1]pentane moiety instead of a benzofuran ring.

    3-(2-(4-Chlorophenoxy)acetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide: This compound has a fluorophenyl group instead of a benzofuran ring.

Uniqueness

3-(2-(4-Chlorophenoxy)acetamido)benzofuran-2-carboxamide is unique due to its benzofuran ring, which imparts specific chemical and biological properties. This structural feature allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[[2-(4-chlorophenoxy)acetyl]amino]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4/c18-10-5-7-11(8-6-10)23-9-14(21)20-15-12-3-1-2-4-13(12)24-16(15)17(19)22/h1-8H,9H2,(H2,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDMGNISIKLZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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